molecular formula C10H11ClN2O3 B1469832 5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1384427-91-1

5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1469832
CAS RN: 1384427-91-1
M. Wt: 242.66 g/mol
InChI Key: ZEDQDMLBHFDPMC-UHFFFAOYSA-N
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Description

“5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1384427-91-1 . The IUPAC name for this compound is 5-oxo-1-(2-pyridinyl)-3-pyrrolidinecarboxylic acid hydrochloride .


Molecular Structure Analysis

The molecular structure of “5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the “5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Protease Inhibitors

In a study, a derivative of pyrrolidine-2-carboxylic acid showed 100% inhibition of protease . This suggests that “5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride” could potentially be used in the development of protease inhibitors, which are a class of antiviral drugs that are widely used to treat HIV and hepatitis C.

Detoxification and Clearance of Foreign Toxic Substances

The design of new molecules started by studying the binding conformation of bicyclic sulfonamide 15, which showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body . This suggests that “5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride” could potentially be used in the development of drugs that modulate PXR activity.

Development of Clinically Active Drugs

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . As “5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride” is a nitrogen-containing heterocyclic compound, it could potentially be used in the development of clinically active drugs.

Structural Diversity in Drug Design

Heteroatomic saturated ring systems allow a greater chance of generating structural diversity . Therefore, “5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride”, which contains a heteroatomic saturated ring, could be used to generate structurally diverse drug candidates.

Enantioselective Proteins

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . This suggests that “5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride” could potentially be used in the development of drugs that bind to enantioselective proteins.

Future Directions

Pyrrolidine derivatives, including “5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride”, have potential applications in drug discovery due to their versatile scaffold . Future research could focus on exploring the biological activity of these compounds and developing new synthetic methods.

properties

IUPAC Name

5-oxo-1-pyridin-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.ClH/c13-9-5-7(10(14)15)6-12(9)8-3-1-2-4-11-8;/h1-4,7H,5-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDQDMLBHFDPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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